molecular formula C24H21N3O3 B10979345 N-(2-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

N-(2-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Cat. No.: B10979345
M. Wt: 399.4 g/mol
InChI Key: SRRUMKMAYJAFSN-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 2-methylbenzyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions, often involving dehydrating agents.

    Attachment of the phenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the benzamide core: This can be synthesized through the reaction of an appropriate amine with a benzoyl chloride derivative.

    Final assembly: The final compound is obtained by linking the 2-methylbenzyl group and the 3-phenyl-1,2,4-oxadiazol-5-ylmethoxy group to the benzamide core through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptors, or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide: can be compared with other benzamide derivatives or oxadiazole-containing compounds.

    Benzamide derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.

    Oxadiazole-containing compounds: Known for their antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

InChI

InChI=1S/C24H21N3O3/c1-17-9-5-6-12-19(17)15-25-24(28)20-13-7-8-14-21(20)29-16-22-26-23(27-30-22)18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

SRRUMKMAYJAFSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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